

Diisopropylphosphoramidous Dichloride: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropylphosphoramidous dichloride*

Cat. No.: B015615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphoramidous dichloride, with the chemical formula $C_6H_{14}Cl_2NP$, is a key reagent in synthetic organic chemistry, particularly in the fields of drug development and biotechnology.^{[1][2]} Its utility lies in its role as a versatile phosphorylating agent, enabling the introduction of phosphate groups into molecules, a critical step in the synthesis of phosphopeptides and oligonucleotides.^[3] These modified biomolecules are instrumental in studying cellular signaling pathways and in the development of therapeutic agents. This technical guide provides an in-depth overview of the chemical properties, reactivity, and handling of **diisopropylphosphoramidous dichloride**, along with detailed experimental protocols.

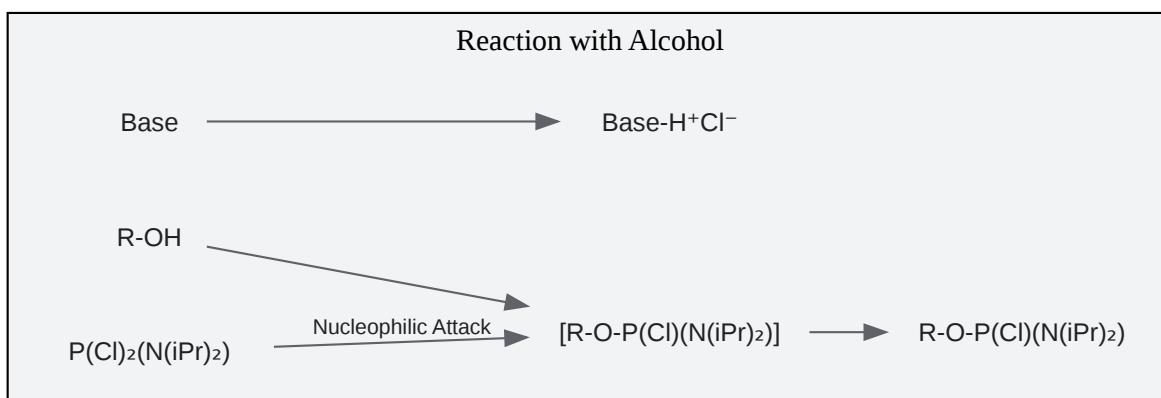
Chemical and Physical Properties

Diisopropylphosphoramidous dichloride is a colorless to light yellow liquid under standard conditions.^[1] It is characterized by its high reactivity, particularly its sensitivity to moisture. Below is a summary of its key physicochemical properties.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ Cl ₂ NP	[1][2][4]
Molecular Weight	202.06 g/mol	[1][4]
Appearance	Colorless oil	[1]
Boiling Point	56-58 °C at 15 mmHg	[3][4]
Density	1.096 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.485	[1]
Flash Point	65.6 °C	[1]
Storage Temperature	2-8°C, under inert atmosphere	
Solubility	Reacts with water	[5]
CAS Number	921-26-6	[1][4]

Reactivity and Reaction Mechanisms

The reactivity of **diisopropylphosphoramidous dichloride** is dominated by the electrophilic nature of the phosphorus atom, which is bonded to two chlorine atoms and a diisopropylamino group. The chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic attack.


Reaction with Nucleophiles

Diisopropylphosphoramidous dichloride readily reacts with a variety of nucleophiles, most notably alcohols and amines. This reactivity is the basis for its use as a phosphorylating agent.

- Reaction with Alcohols: In the presence of a weak base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), **diisopropylphosphoramidous dichloride** reacts with alcohols to form phosphoramidites. The base serves to neutralize the HCl generated during the reaction. This is a crucial step in the synthesis of the building blocks for oligonucleotides.

- Reaction with Amines: The reaction with primary or secondary amines leads to the formation of phosphorodiamidous chlorides or phosphonic triamides, respectively.
- Hydrolysis: The compound is highly sensitive to moisture and hydrolyzes rapidly in the presence of water.^[5] This reactivity necessitates handling and storage under anhydrous conditions.

The general mechanism for the reaction with an alcohol is a nucleophilic substitution at the phosphorus center.

[Click to download full resolution via product page](#)

Caption: General reaction of **diisopropylphosphoramidous dichloride** with an alcohol.

Applications in Synthesis

The primary application of **diisopropylphosphoramidous dichloride** is in the synthesis of modified biomolecules, which are vital tools in drug development and molecular biology research.

Phosphopeptide Synthesis

Phosphorylation is a key post-translational modification that regulates protein function and signaling pathways. Chemically synthesized phosphopeptides are essential for studying these processes.^[6] **Diisopropylphosphoramidous dichloride** is a precursor for the synthesis of

phosphoramidite reagents used in the "phosphite-triester" method of peptide phosphorylation.
[7] This method allows for the site-specific incorporation of phosphotyrosine, phosphoserine, and phosphothreonine residues into synthetic peptides.[6][7]

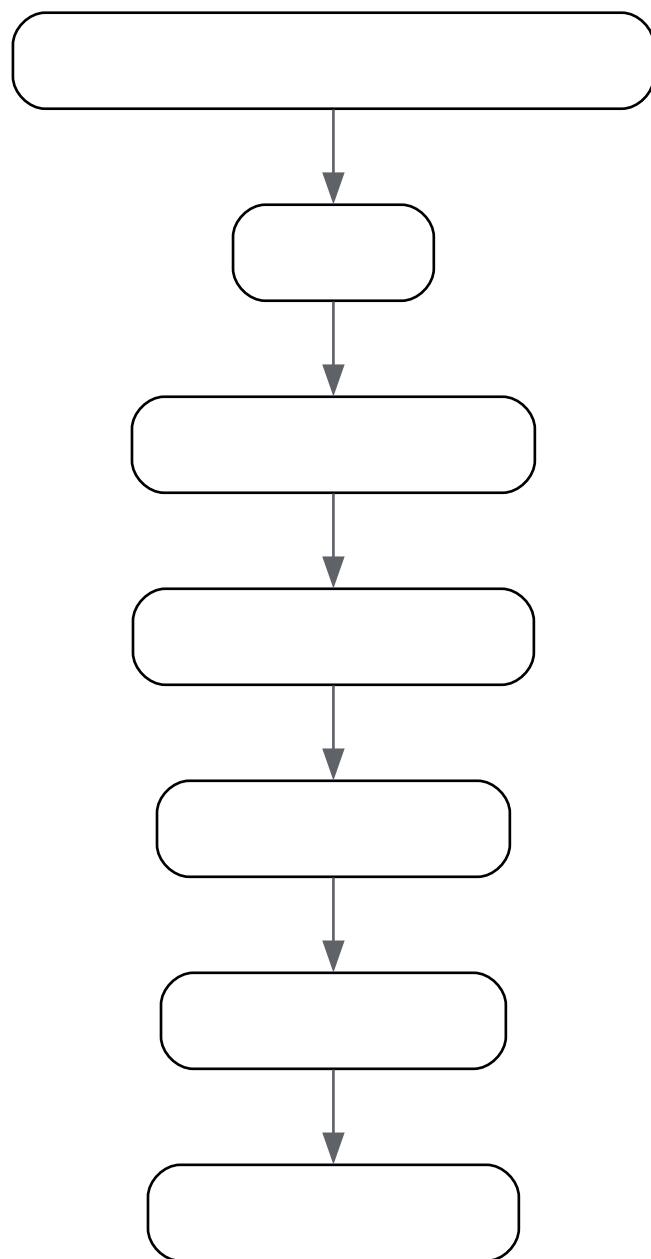
Oligonucleotide Synthesis

Diisopropylphosphoramidous dichloride is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis.[8][9] It is used to prepare the nucleoside phosphoramidite building blocks. These building blocks are sequentially added to a growing oligonucleotide chain attached to a solid support.[8][9] The diisopropylamino group on the phosphorus atom provides stability to the phosphoramidite, while the chlorine atoms are displaced by the hydroxyl groups of the nucleosides. This automated process allows for the rapid and efficient synthesis of custom DNA and RNA sequences for various applications, including antisense therapy, siRNA, and diagnostic probes.[10]

Experimental Protocols

Synthesis of Diisopropylphosphoramidous Dichloride

A common method for the synthesis of **diisopropylphosphoramidous dichloride** involves the monoamination of phosphorus trichloride.[5]


Materials:

- Phosphorus trichloride (PCl_3)
- Diisopropylamine
- Anhydrous diethyl ether
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether is cooled to -40 °C under an inert atmosphere.[5]

- Diisopropylamine (2 equivalents) is added dropwise to the stirred solution over 1 hour, maintaining the temperature below -40 °C.[5] The formation of a white precipitate (diisopropylamine hydrochloride) will be observed.[5]
- After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred overnight.[5]
- The precipitate is removed by filtration under an inert atmosphere.[5]
- The solvent is removed from the filtrate by distillation.
- The crude product is purified by vacuum distillation to yield **diisopropylphosphoramidous dichloride** as a colorless liquid.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **diisopropylphosphoramidous dichloride**.

General Protocol for Phosphitylation of an Alcohol

This protocol outlines the general steps for the phosphitylation of a hydroxyl-containing compound using **diisopropylphosphoramidous dichloride**.

Materials:

- **Diisopropylphosphoramidous dichloride**
- Alcohol-containing substrate
- Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- The alcohol-containing substrate is dissolved in the anhydrous solvent under an inert atmosphere.
- The tertiary amine base (1.1-1.5 equivalents) is added to the solution.
- The solution is cooled to 0 °C.
- **Diisopropylphosphoramidous dichloride** (1.0-1.2 equivalents) is added dropwise to the stirred solution.
- The reaction is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Upon completion, the reaction mixture is typically quenched with a suitable reagent and purified by column chromatography.

Safety and Handling

Diisopropylphosphoramidous dichloride is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is corrosive and causes severe skin burns and eye damage. It is also pyrophoric and may ignite spontaneously on contact with air. The compound is highly reactive with water.[\[5\]](#)

- Handling: Always handle in a well-ventilated fume hood under an inert atmosphere.^[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and incompatible materials. Recommended storage temperature is 2-8°C.

Conclusion

Diisopropylphosphoramidous dichloride is a powerful and versatile reagent for phosphorylation reactions, playing a critical role in the synthesis of phosphopeptides and oligonucleotides. Its high reactivity necessitates careful handling and storage. A thorough understanding of its chemical properties and reaction mechanisms is essential for its effective and safe use in research and development, particularly in the context of drug discovery where the synthesis of modified biomolecules is of paramount importance for elucidating biological pathways and developing novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Diisopropylphosphoramidous dichloride | C6H14Cl2NP | CID 5139911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIISOPROPYLPHOSPHORAMIDOUS DICHLORIDE | 921-26-6 [chemicalbook.com]
- 4. 921-26-6 CAS MSDS (DIISOPROPYLPHOSPHORAMIDOUS DICHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. syntheticpages.org [syntheticpages.org]
- 6. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. bocsci.com [bocsci.com]
- 10. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diisopropylphosphoramidous Dichloride: A Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015615#diisopropylphosphoramidous-dichloride-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com